N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide
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Overview
Description
N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety, attached to a prop-2-enamide group. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amide precursor. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as CXCR2, which is involved in cancer metastasis . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides: These compounds also feature a bicyclo[2.2.1]heptane moiety but include additional epoxide groups, leading to different chemical behaviors.
Uniqueness
N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide is unique due to its specific combination of a bicyclo[2.2.1]heptane structure with a prop-2-enamide group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)12-8-11-5-3-9(7-11)4-6-11/h2,9H,1,3-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXPCCAJVPLEEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC12CCC(C1)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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